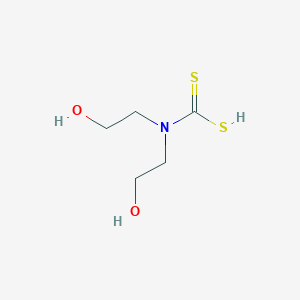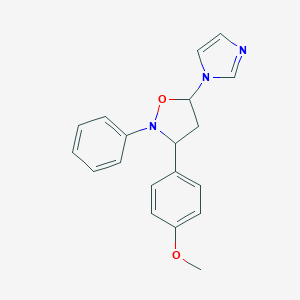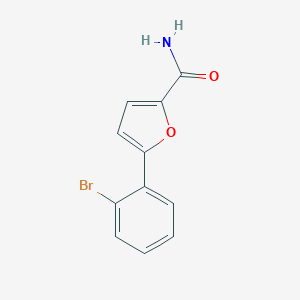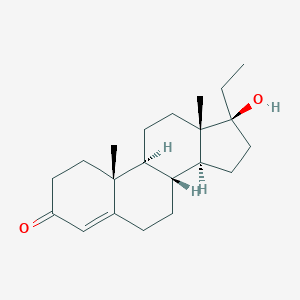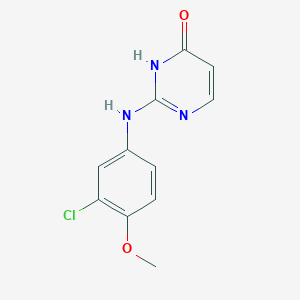
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone, also known as PD0325901, is a small molecule inhibitor that selectively targets mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells.
作用机制
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone inhibits MEK1 and MEK2, which are upstream kinases in the MAPK pathway. This leads to downstream inhibition of extracellular signal-regulated kinase (ERK) 1 and 2, which are critical mediators of cell proliferation, survival, and differentiation. Inhibition of the MAPK pathway by 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest, apoptosis, and differentiation, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has also been shown to inhibit angiogenesis and invasion. These effects are thought to be mediated through downstream inhibition of ERK1 and 2.
实验室实验的优点和局限性
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has several advantages for lab experiments. It is a highly selective inhibitor of MEK1 and MEK2, which reduces the potential for off-target effects. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been extensively characterized in preclinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications.
One limitation of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone is that it may not be effective in all cancer types. Additionally, the development of resistance to 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been reported in some cancer cell lines, which may limit its long-term efficacy.
未来方向
There are several future directions for research on 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone in combination with immunotherapy to enhance anti-tumor immune responses. Finally, there is interest in the development of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone analogs with improved pharmacokinetic properties and efficacy.
合成方法
The synthesis of 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone involves several steps, including the formation of a pyrimidine ring, introduction of a chlorine atom, and attachment of a methoxy group. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been widely used in scientific research for its ability to inhibit the MAPK pathway. It has been shown to be effective in a variety of cancer cell lines, including melanoma, colon, and lung cancer. Additionally, 2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone has been used in preclinical studies to investigate its potential therapeutic applications in other diseases, such as neurofibromatosis type 1 and Noonan syndrome.
属性
产品名称 |
2-(3-chloro-4-methoxyanilino)-4(3H)-pyrimidinone |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC 名称 |
2-(3-chloro-4-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-9-3-2-7(6-8(9)12)14-11-13-5-4-10(16)15-11/h2-6H,1H3,(H2,13,14,15,16) |
InChI 键 |
MDGXFIRSDHBGIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)NC2=NC=CC(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



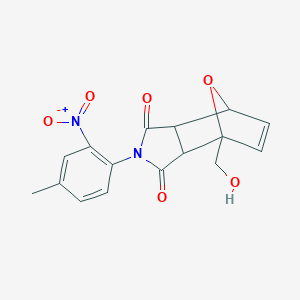
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
